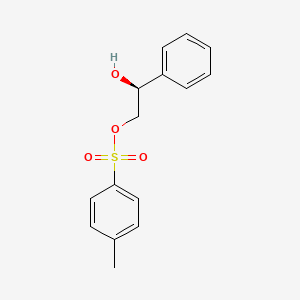

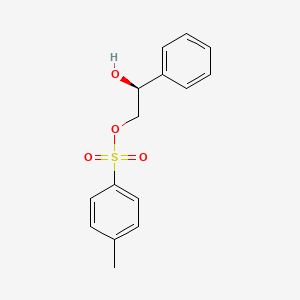

(S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

[(2S)-2-hydroxy-2-phenylethyl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4S/c1-12-7-9-14(10-8-12)20(17,18)19-11-15(16)13-5-3-2-4-6-13/h2-10,15-16H,11H2,1H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOTJIFRGXYQHAQ-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427145 | |

| Record name | (S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40435-14-1 | |

| Record name | (S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate

Abstract: This document provides a comprehensive technical overview of (S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate, a pivotal chiral building block in modern organic and medicinal chemistry. We will delve into its core chemical and physical properties, established synthesis and purification protocols, characteristic reactivity, and key applications. This guide is intended for researchers, scientists, and drug development professionals who utilize chiral synthons for creating complex, stereochemically defined molecules.

Introduction and Core Significance

This compound is a non-racemic compound highly valued in asymmetric synthesis. Its structure incorporates a phenyl group, a stereocenter at the C1 carbon bearing a hydroxyl group, and a tosylate group at the C2 position. The tosylate moiety is an excellent leaving group, making this molecule a versatile electrophile for a wide range of nucleophilic substitution reactions. This predictable reactivity, coupled with the defined stereochemistry, allows for the synthesis of complex chiral molecules, which is particularly crucial in the development of active pharmaceutical ingredients (APIs).[1]

The primary utility of this compound lies in its ability to transfer its chirality to new molecules. By reacting it with various nucleophiles, chemists can create new stereocenters with a high degree of control, a fundamental requirement in the synthesis of enantiomerically pure drugs where often only one enantiomer is therapeutically active and the other can be inactive or even harmful.

Chemical and Physical Properties

A thorough understanding of a reagent's physical properties is paramount for its effective use in experimental design, including reaction setup, solvent selection, and purification. This compound is a white, solid compound at room temperature.[2]

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₆O₄S | [2][3][4] |

| Molecular Weight | 292.35 g/mol | [3][4][5][6] |

| Appearance | White solid/powder | [2][7] |

| Melting Point | 74-76 °C | [2][3][6] |

| Optical Activity | [α]²⁰/D +34° (c=2 in ethanol) | [3][6] |

| CAS Number | 40435-14-1 | [2][4] |

Synthesis and Purification

The most common and efficient synthesis of this compound involves the selective tosylation of the primary alcohol of the parent diol, (S)-(+)-1-Phenyl-1,2-ethanediol. This selectivity is achieved due to the lower steric hindrance of the primary hydroxyl group compared to the secondary benzylic hydroxyl group.

Experimental Protocol: Selective Tosylation

This protocol describes a standard laboratory procedure for the synthesis.

Materials:

-

(S)-(+)-1-Phenyl-1,2-ethanediol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[8]

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-(+)-1-Phenyl-1,2-ethanediol (1.0 equivalent) in anhydrous pyridine or a mixture of anhydrous DCM and pyridine.

-

Cooling: Cool the solution to 0 °C in an ice bath. This is critical to control the exothermic reaction and prevent side reactions, such as the formation of the corresponding chloride.[8]

-

Reagent Addition: Slowly add p-toluenesulfonyl chloride (TsCl) (typically 1.05-1.1 equivalents) portion-wise to the stirred solution, ensuring the temperature remains at or below 5 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting diol is consumed.

-

Workup: Once the reaction is complete, quench it by adding cold water. Transfer the mixture to a separatory funnel and dilute with DCM.

-

Washing: Wash the organic layer sequentially with cold 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.[8]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude product is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) or by column chromatography on silica gel to afford the pure this compound as a white solid.

Caption: Workflow for the synthesis of this compound.

Reactivity and Mechanistic Considerations

The chemical utility of this tosylate is dominated by the p-toluenesulfonate group, which is an excellent leaving group due to the resonance stabilization of the resulting anion. This facilitates nucleophilic substitution reactions, primarily through an Sₙ2 mechanism.

Sₙ2 Nucleophilic Substitution

The primary carbon to which the tosylate is attached is highly susceptible to attack by a wide range of nucleophiles. The Sₙ2 pathway is favored due to the unhindered nature of this primary center. A key feature of this reaction is the inversion of stereochemistry at the reaction center. However, since the reaction occurs at the C2 position, which is not the chiral center in this molecule, the stereochemistry at the C1 carbon is preserved.

General Reaction: Nu⁻ + (S)-CH₃C₆H₄SO₃CH₂CH(OH)C₆H₅ → Nu-CH₂CH(OH)C₆H₅ + TsO⁻

This preservation of the original stereocenter is what makes the reagent so valuable in asymmetric synthesis.

Caption: Generalized Sₙ2 reaction mechanism at the C2 position.

Common Applications:

-

Synthesis of Chiral Epoxides: Intramolecular cyclization via deprotonation of the remaining hydroxyl group can form (S)-styrene oxide, a valuable chiral epoxide.

-

Formation of Chiral Amines and Alcohols: Reaction with azide nucleophiles followed by reduction yields chiral amino alcohols. Other oxygen or nitrogen-based nucleophiles can be introduced to build more complex structures.

Spectroscopic Characterization

Confirmation of the structure and purity of this compound is typically achieved through a combination of spectroscopic methods. While specific spectra are not provided in the search results, a description of the expected signals is crucial for researchers.

-

¹H NMR (Proton NMR): Expected signals would include a singlet for the methyl group on the tosyl ring (~2.4 ppm), aromatic protons from both the phenyl and tosyl groups (in the 7-8 ppm range), and signals for the diastereotopic protons of the -CH₂- group and the proton of the -CH(OH)- group.

-

¹³C NMR (Carbon NMR): Distinct signals for all 15 carbons would be expected, including the methyl carbon of the tosyl group, the aromatic carbons, and the two aliphatic carbons of the ethanediol backbone.

-

IR (Infrared) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the alcohol (~3400 cm⁻¹), C-H stretches for aromatic and aliphatic groups, and strong S=O stretches characteristic of the sulfonate ester group (~1350 and 1170 cm⁻¹).

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed, along with characteristic fragmentation patterns corresponding to the loss of the tosyl group or other fragments.

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[6] For handling the solid powder, a dust mask (e.g., type N95) is recommended.

-

Handling: Avoid contact with skin and eyes.[7] Do not ingest or inhale dust.[7][9] Ensure adequate ventilation in the handling area. Wash hands thoroughly after handling.[7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] It is classified as a combustible solid.[6]

-

Incompatibilities: Keep away from strong oxidizing agents.[7]

In case of accidental exposure, follow standard first-aid procedures and seek medical attention if symptoms persist.[7][9]

References

- 1. (S)-()-1-Phenyl-1,2-ethanediol 2-tosylate [myskinrecipes.com]

- 2. Page loading... [guidechem.com]

- 3. chemwhat.com [chemwhat.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | C15H16O4S | CID 7019623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (S)-(+)-1-苯基-1,2-乙二醇2-甲苯磺酸酯 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 7. fishersci.com [fishersci.com]

- 8. mdpi.com [mdpi.com]

- 9. chemicalbook.com [chemicalbook.com]

(S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate CAS number 40435-14-1

An In-Depth Technical Guide to (S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate (CAS: 40435-14-1)

Introduction: A Cornerstone Chiral Building Block

This compound is a pivotal chiral intermediate in modern organic synthesis, particularly within pharmaceutical research and drug development.[1][2] Its value lies in the strategic combination of a stereodefined diol backbone and a highly effective p-toluenesulfonyl (tosyl) leaving group. This structure allows for the precise, stereocontrolled introduction of new functionalities through nucleophilic substitution reactions. This guide offers a comprehensive overview of its properties, synthesis, and critical applications, providing researchers and scientists with the foundational knowledge to effectively utilize this versatile reagent.

Physicochemical and Spectroscopic Profile

The compound is a white, solid material under standard conditions.[1] Its key properties are summarized below, providing essential data for experimental design and characterization.

| Property | Value |

| CAS Number | 40435-14-1[3] |

| Molecular Formula | C₁₅H₁₆O₄S[3] |

| Molecular Weight | 292.35 g/mol [3][4] |

| Melting Point | 74-76 °C[1][3][5][6] |

| Appearance | White Solid[1] |

| Optical Activity | [α]²⁰/D +33° to +35° (c=2 in ethanol)[3][5][6] |

| IUPAC Name | (2S)-2-hydroxy-2-phenylethyl 4-methylbenzenesulfonate[3][4] |

| InChI Key | IOTJIFRGXYQHAQ-OAHLLOKOSA-N[3][6] |

The Chemistry of Activation: The Role of the Tosylate Group

The synthetic utility of this molecule is fundamentally derived from the conversion of a primary hydroxyl group—a notoriously poor leaving group—into a tosylate, which is an excellent leaving group.[7][8][9]

Causality Behind an Excellent Leaving Group: The efficacy of the tosylate anion (TsO⁻) as a leaving group stems from its exceptional stability. Upon cleavage of the C-O bond during a nucleophilic attack, the negative charge on the oxygen atom is extensively delocalized across the sulfonyl group and the aromatic ring through resonance.[10] This charge dispersal means the resulting anion is a very weak base, and weak bases are the hallmark of good leaving groups.[7] This activation is crucial, as it transforms the chemically inert primary alcohol into a reactive electrophilic site, primed for Sɴ2 reactions.[8]

Caption: Conversion of a poor leaving group (-OH) to an excellent one (-OTs).

Synthesis Protocol: A Step-by-Step Guide

The synthesis of this compound is a two-stage process: first, the creation of the chiral diol precursor, and second, the selective tosylation of its primary alcohol.

Part 1: Synthesis of the Precursor, (S)-(+)-1-Phenyl-1,2-ethanediol

Optically pure (S)-1-phenyl-1,2-ethanediol is a valuable chiral building block in its own right.[11][] It is commonly synthesized via two primary routes:

-

Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation of styrene provides a direct and highly enantioselective route to the diol.[13]

-

Enzymatic Reduction: Biocatalytic reduction of 2-hydroxyacetophenone using specific carbonyl reductase enzymes offers a green and highly efficient method, often yielding the (S)-diol with excellent enantiomeric excess (>99% ee).[14][15][16]

Part 2: Selective Tosylation of (S)-(+)-1-Phenyl-1,2-ethanediol

This protocol details the regioselective tosylation of the primary hydroxyl group, which is sterically more accessible and kinetically favored over the secondary benzylic alcohol.

Experimental Protocol:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add (S)-(+)-1-Phenyl-1,2-ethanediol (1.0 eq).

-

Dissolution: Add anhydrous pyridine (approx. 5-10 mL per gram of diol) to the flask. Stir the mixture under a nitrogen atmosphere until the diol is completely dissolved.

-

Scientist's Note: Pyridine serves a dual role: it is the solvent and also the base that neutralizes the HCl byproduct generated during the reaction.[9] Anhydrous conditions are critical to prevent hydrolysis of the tosyl chloride reagent.

-

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Maintaining a low temperature is crucial for maximizing selectivity for the primary alcohol and minimizing side reactions.[17]

-

Reagent Addition: Slowly add p-toluenesulfonyl chloride (TsCl) (1.0-1.1 eq) portion-wise to the stirred solution, ensuring the internal temperature does not exceed 5 °C.

-

Scientist's Note: A slight excess of TsCl can ensure complete conversion of the starting material. The slow, portion-wise addition helps control the exothermic nature of the reaction.

-

-

Reaction: Allow the reaction to stir at 0 °C for 4-6 hours, then let it slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by adding cold water. This will precipitate the product and dissolve the pyridinium hydrochloride salt.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x volumes).

-

Washing: Wash the combined organic layers sequentially with cold 1M HCl (to remove residual pyridine), saturated sodium bicarbonate solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude solid product is typically purified by recrystallization from a solvent system like ethanol or a mixture of ethyl acetate and hexanes to yield the pure this compound.

Caption: Experimental workflow for the synthesis of the title compound.

Core Application: Gateway to Chiral Epoxides

The primary application of this compound is as a direct precursor to (S)-styrene oxide, a highly valuable chiral epoxide. Epoxides are versatile intermediates in the synthesis of pharmaceuticals because their strained three-membered ring can be opened by a wide range of nucleophiles to generate various functionalized, stereodefined products.[18]

Protocol: Synthesis of (S)-Styrene Oxide

The conversion is an intramolecular Sɴ2 reaction, a classic example of the Williamson ether synthesis.

-

Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or tetrahydrofuran (THF) in a round-bottom flask.

-

Base Addition: Add an aqueous solution of a strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.5-2.0 eq), to the solution.

-

Reaction: Stir the biphasic mixture vigorously at room temperature for 2-4 hours. The reaction is driven by the deprotonation of the secondary alcohol, which then acts as an intramolecular nucleophile.

-

Workup: After completion (monitored by TLC), add water and extract the (S)-styrene oxide product with an organic solvent like diethyl ether.

-

Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and carefully remove the solvent under reduced pressure (avoiding high temperatures due to the volatility of styrene oxide) to yield the chiral epoxide.

Caption: Mechanism for base-mediated cyclization to (S)-styrene oxide. (Note: As a text-based AI, I cannot generate images. The DOT script above is a template showing the logical flow. A real implementation would use chemical structure images.)

Safety and Handling

As with all chemical reagents, proper safety protocols must be strictly followed.

-

Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound and its precursors.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[19]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place away from moisture, as tosylates can be moisture-sensitive.[19] The material is classified as a combustible solid.

-

Tosyl Chloride Precaution: The reagent p-toluenesulfonyl chloride (TsCl) is corrosive and moisture-sensitive. It reacts with water to release HCl gas. It must be handled with extreme care in a fume hood.[19]

Conclusion

This compound serves as a powerful and reliable tool for the modern organic chemist. By transforming a primary alcohol into an activated tosylate leaving group on a stereodefined scaffold, it provides a robust and predictable pathway to essential chiral building blocks like (S)-styrene oxide. Its straightforward synthesis and high reactivity make it an indispensable intermediate in the construction of complex, stereochemically rich molecules for the pharmaceutical and materials science industries.

References

- 1. Page loading... [guidechem.com]

- 2. (S)-()-1-Phenyl-1,2-ethanediol 2-tosylate [myskinrecipes.com]

- 3. jk-sci.com [jk-sci.com]

- 4. This compound | C15H16O4S | CID 7019623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemwhat.com [chemwhat.com]

- 6. (S)-(+)-1-苯基-1,2-乙二醇2-甲苯磺酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. Tosyl group - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Tosylate | bartleby [bartleby.com]

- 11. researchgate.net [researchgate.net]

- 13. From 1,2 diols - Wordpress [reagents.acsgcipr.org]

- 14. Highly Efficient Synthesis of Optically Pure (S)-1-phenyl-1,2-ethanediol by a Self-Sufficient Whole Cell Biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Efficient production of (S)-1-phenyl-1,2-ethanediol using xylan as co-substrate by a coupled multi-enzyme Escherichia coli system - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to (S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate: Synthesis, Characterization, and Applications in Chiral Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate is a versatile chiral building block of significant interest in modern organic synthesis and pharmaceutical development. Its unique molecular architecture, featuring a stereodefined secondary alcohol and a selectively activated primary alcohol, renders it a valuable precursor for the synthesis of a wide array of enantiomerically pure compounds. This guide provides a comprehensive overview of its molecular structure, a detailed protocol for its regioselective synthesis, in-depth characterization data, and a discussion of its applications in the construction of key chiral intermediates for active pharmaceutical ingredients (APIs).

Introduction: The Strategic Importance of this compound

Chirality is a fundamental consideration in drug design, as the enantiomers of a therapeutic agent often exhibit markedly different pharmacological and toxicological profiles. The synthesis of single-enantiomer drugs is therefore a critical objective in the pharmaceutical industry. Chiral building blocks, such as this compound, serve as foundational starting materials in the construction of complex, stereochemically defined molecules.

The subject of this guide, this compound, possesses a unique combination of structural features that make it a powerful tool in asymmetric synthesis. The (S)-configuration at the benzylic carbon establishes a specific stereochemical trajectory for subsequent transformations. Furthermore, the presence of a free secondary hydroxyl group and a primary hydroxyl group selectively functionalized as a tosylate offers orthogonal reactivity. The tosyl group is an excellent leaving group, facilitating nucleophilic substitution reactions at the primary carbon, while the secondary alcohol can be further functionalized or may direct subsequent stereoselective reactions. This inherent differentiation of the two hydroxyl groups is the cornerstone of its utility.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a phenyl group and a hydroxyl group attached to a stereogenic center, and a tosylated hydroxymethyl group at the adjacent position.

| Property | Value |

| Chemical Formula | C₁₅H₁₆O₄S |

| Molecular Weight | 292.35 g/mol |

| Appearance | White solid[1] |

| Melting Point | 74-76 °C |

| Optical Rotation | [α]20/D +34° (c = 2 in ethanol) |

| CAS Number | 40435-14-1 |

Structural Identifiers:

-

SMILES: Cc1ccc(cc1)S(=O)(=O)OC--INVALID-LINK--c2ccccc2

-

InChI Key: IOTJIFRGXYQHAQ-OAHLLOKOSA-N

Synthesis: A Protocol for Regioselective Tosylation

The synthesis of this compound hinges on the selective tosylation of the primary hydroxyl group of the parent diol, (S)-(+)-1-Phenyl-1,2-ethanediol. This regioselectivity is achieved through the use of an organotin catalyst, specifically dibutyltin oxide (Bu₂SnO).

The Causality Behind Catalyst Selection: The Role of Dibutyltin Oxide

The preferential tosylation of the primary hydroxyl group over the secondary benzylic hydroxyl is not trivial. The dibutyltin oxide catalyst plays a crucial role in orchestrating this selectivity. The reaction proceeds through the formation of a five-membered stannylene acetal intermediate. This intermediate forms preferentially between the two adjacent hydroxyl groups of the diol and the tin center. In this cyclic intermediate, the primary oxygen atom is more sterically accessible and is activated towards nucleophilic attack by the tosyl chloride. This catalytic approach is significantly more efficient than uncatalyzed or stoichiometric methods.

Experimental Protocol: Dibutyltin Oxide-Catalyzed Monotosylation

This protocol is adapted from the established methodology for the regioselective tosylation of diols.

Materials:

-

(S)-(+)-1-Phenyl-1,2-ethanediol

-

Dibutyltin oxide (Bu₂SnO)

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a solution of (S)-(+)-1-Phenyl-1,2-ethanediol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add dibutyltin oxide (0.02 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add triethylamine (1.0 eq) to the reaction mixture and stir for an additional 10 minutes.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add a solution of p-toluenesulfonyl chloride (1.05 eq) in anhydrous dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M hydrochloric acid.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford this compound as a white solid.

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization

Unequivocal characterization of the synthesized this compound is essential for confirming its structure and purity. The following are the expected ¹H and ¹³C NMR spectral data.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

-

Aromatic Protons: Multiple signals between δ 7.20 and 7.80 ppm, corresponding to the protons on the phenyl and tosyl aromatic rings.

-

Benzylic Methine Proton (-CH(OH)-): A multiplet around δ 4.8-5.0 ppm.

-

Methylene Protons (-CH₂OTs): Two diastereotopic protons that will appear as a multiplet around δ 4.0-4.2 ppm.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

Tosyl Methyl Protons (-CH₃): A singlet around δ 2.4 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

-

Aromatic Carbons: Multiple signals between δ 125 and 145 ppm.

-

Benzylic Methine Carbon (-CH(OH)-): A signal around δ 73-75 ppm.

-

Methylene Carbon (-CH₂OTs): A signal around δ 75-77 ppm.

-

Tosyl Methyl Carbon (-CH₃): A signal around δ 21.5 ppm.

Applications in Asymmetric Synthesis

The synthetic utility of this compound lies in its ability to serve as a precursor to other valuable chiral building blocks, most notably chiral epoxides and amines.

Synthesis of (S)-Styrene Oxide

(S)-Styrene oxide is a key chiral epoxide used in the synthesis of numerous pharmaceuticals. The tosylate can be readily converted to the epoxide through an intramolecular Williamson ether synthesis.

Experimental Protocol: Conversion to (S)-Styrene Oxide

-

Dissolve this compound in a suitable solvent such as methanol or tetrahydrofuran.

-

Add a base, such as sodium methoxide or potassium carbonate, to the solution.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

The reaction is then worked up by adding water and extracting the product with an organic solvent.

-

The organic layer is dried and the solvent removed to yield (S)-styrene oxide.

References

An In-depth Technical Guide to the Synthesis and Characterization of (S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate

This guide provides a comprehensive technical overview for the synthesis and characterization of (S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate, a valuable chiral building block in modern organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering field-proven insights into the experimental nuances and theoretical underpinnings of this important transformation.

Introduction: The Significance of a Chiral Tosylate

This compound is a key synthetic intermediate, prized for its dual functionality: a chiral secondary alcohol and a primary alcohol converted into an excellent leaving group, the tosylate.[1] This structure is particularly useful in asymmetric synthesis, allowing for the stereocontrolled introduction of new functionalities. The conversion of a hydroxyl group—a notoriously poor leaving group—into a tosylate dramatically enhances its reactivity towards nucleophilic substitution, making it a cornerstone transformation in the synthesis of complex molecules, including pharmaceuticals and natural products.[2][3] This guide will detail a robust and regioselective method for its preparation.

Synthesis of this compound: A Mechanistic and Practical Approach

The synthesis of the target molecule hinges on the regioselective tosylation of the primary hydroxyl group of (S)-(+)-1-Phenyl-1,2-ethanediol. This selectivity is primarily governed by steric factors; the primary hydroxyl is more accessible and less sterically hindered than the secondary benzylic hydroxyl group, leading to a faster reaction rate at the primary position.[4][5]

The Dual Role of Pyridine in Tosylation

The reaction is typically carried out using p-toluenesulfonyl chloride (TsCl) in the presence of pyridine. Pyridine serves two critical functions in this process. Firstly, it acts as a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product side.[6][7] Secondly, and more subtly, pyridine functions as a nucleophilic catalyst. It reacts with tosyl chloride to form a highly electrophilic N-tosylpyridinium intermediate. This intermediate is then more readily attacked by the alcohol than the tosyl chloride itself, accelerating the rate of the tosylation reaction.[6]

Reaction Mechanism

The accepted mechanism for this reaction is a two-step process. In the first step, the lone pair of electrons on the nitrogen atom of pyridine attacks the electrophilic sulfur atom of tosyl chloride, displacing the chloride ion and forming the N-tosylpyridinium chloride intermediate. In the second step, the primary hydroxyl group of (S)-(+)-1-Phenyl-1,2-ethanediol acts as a nucleophile, attacking the sulfur atom of the activated intermediate. This results in the formation of the tosylate ester and the regeneration of pyridine, which is then protonated by the released HCl.

Experimental Protocol: A Self-Validating System

This protocol is designed to be robust and reproducible, with built-in checks for reaction monitoring and purification.

Materials:

-

(S)-(+)-1-Phenyl-1,2-ethanediol

-

p-Toluenesulfonyl chloride (TsCl)

-

Anhydrous Pyridine

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-(+)-1-Phenyl-1,2-ethanediol (1.0 eq.) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

-

Addition of Reagents: To the cooled solution, add anhydrous pyridine (1.5 eq.) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.1 eq.). Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1-2 hours, and then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a mixture of hexane and ethyl acetate. The disappearance of the starting diol and the appearance of a new, less polar spot indicates the formation of the product.

-

Work-up: Once the reaction is complete, quench the reaction by adding cold 1 M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent. The pure this compound is typically a white solid.[8]

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

Physical Properties

The expected physical properties of the starting material and the final product are summarized below.

| Property | (S)-(+)-1-Phenyl-1,2-ethanediol | This compound |

| Molecular Formula | C₈H₁₀O₂ | C₁₅H₁₆O₄S |

| Molecular Weight | 138.16 g/mol | 292.35 g/mol [9] |

| Appearance | White solid | White solid[8] |

| Melting Point | 63-65 °C | 74-76 °C[9] |

| Optical Rotation | [α]²⁰/D +34° (c=2 in ethanol) | [α]²⁰/D +34° (c=2 in ethanol)[9] |

Spectroscopic Data

Spectroscopic analysis is the cornerstone of structural elucidation in organic chemistry.

¹H NMR Spectroscopy:

Proton NMR provides detailed information about the electronic environment of each proton in the molecule.

| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| (S)-(+)-1-Phenyl-1,2-ethanediol (in CDCl₃) | ~7.30 | m | 5H | Ar-H |

| ~4.80 | dd | 1H | CH(OH) | |

| ~3.70 | m | 2H | CH₂(OH) | |

| ~2.50 | br s | 2H | OH | |

| This compound (in CDCl₃) | 7.75 | d | 2H | Ar-H (tosyl, ortho to SO₂) |

| 7.25-7.40 | m | 7H | Ar-H (phenyl and meta to SO₂) | |

| 4.90 | dd | 1H | CH(OH) | |

| 4.20 | m | 2H | CH₂OTs | |

| 2.40 | s | 3H | Ar-CH₃ | |

| ~2.20 | br s | 1H | OH |

¹³C NMR Spectroscopy:

Carbon NMR provides information on the carbon framework of the molecule.

| Compound | Chemical Shift (δ, ppm) | Assignment |

| (S)-(+)-1-Phenyl-1,2-ethanediol (in CDCl₃) | ~140.5 | Ar-C (quaternary) |

| ~128.5, 127.9, 126.1 | Ar-CH | |

| ~74.7 | CH(OH) | |

| ~68.0 | CH₂(OH) | |

| This compound (in CDCl₃) | ~145.0, ~137.0 | Ar-C (quaternary) |

| ~133.0, ~130.0, ~128.0 | Ar-CH | |

| ~72.0 | CH₂OTs | |

| ~71.0 | CH(OH) | |

| ~21.6 | Ar-CH₃ |

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule.

| Compound | Key IR Absorptions (cm⁻¹) | Functional Group Assignment |

| (S)-(+)-1-Phenyl-1,2-ethanediol | 3200-3600 (broad) | O-H stretch (alcohol) |

| 3000-3100 | C-H stretch (aromatic) | |

| 2850-3000 | C-H stretch (aliphatic) | |

| 1000-1250 | C-O stretch | |

| This compound | 3200-3600 (broad) | O-H stretch (alcohol) |

| 1360 & 1175 | S=O stretch (sulfonate ester) | |

| 3000-3100 | C-H stretch (aromatic) | |

| 2850-3000 | C-H stretch (aliphatic) | |

| 1000-1250 | C-O stretch |

Applications in Synthesis and Safety Considerations

The title compound is a versatile intermediate. The tosylate group can be displaced by a wide range of nucleophiles in Sₙ2 reactions, allowing for the introduction of various functional groups with inversion of stereochemistry at the C2 position if the secondary alcohol is tosylated, or more commonly, allowing for further functionalization after reaction at the secondary alcohol. This makes it a valuable precursor for the synthesis of chiral ligands, pharmaceuticals, and other fine chemicals.[2][10]

Safety:

-

p-Toluenesulfonyl chloride (TsCl): Corrosive and moisture-sensitive.[11][12] It can cause severe burns to the skin and eyes and is harmful if inhaled.[11] Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]

-

Pyridine: Flammable, toxic, and has a strong, unpleasant odor. It is harmful if inhaled, swallowed, or absorbed through the skin. Work in a well-ventilated fume hood and wear appropriate PPE.

-

Dichloromethane (DCM): A volatile and suspected carcinogen. All handling should be done in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[11]

References

- 1. jchemlett.com [jchemlett.com]

- 2. researchgate.net [researchgate.net]

- 3. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. crcu.jlu.edu.cn [crcu.jlu.edu.cn]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Page loading... [wap.guidechem.com]

- 9. (S)-(+)-1-苯基-1,2-乙二醇2-甲苯磺酸酯 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 10. benchchem.com [benchchem.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Mechanism of Action of (S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate: A Cornerstone for Chiral Synthesis in Drug Development

Abstract

(S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate stands as a pivotal chiral building block in modern organic synthesis, particularly within the pharmaceutical industry. Its strategic importance lies in its ability to facilitate the stereospecific synthesis of enantiomerically pure compounds, a critical requirement for the development of safe and efficacious drugs. This technical guide provides a comprehensive exploration of the core mechanism of action of this compound, focusing on its role in nucleophilic substitution reactions. We will delve into the causality behind its reactivity, provide field-proven experimental insights, and illustrate its application in the synthesis of key pharmaceutical intermediates. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile chiral synthon.

Introduction: The Significance of Chirality and the Role of this compound

Chirality is a fundamental property of many biologically active molecules. The differential interaction of enantiomers with chiral biological targets such as enzymes and receptors often leads to significant differences in their pharmacological and toxicological profiles. Consequently, the ability to synthesize single enantiomers of drug candidates is of paramount importance in drug discovery and development.

This compound, a white solid with a melting point of 74-76 °C, serves as a valuable chiral precursor for the introduction of a stereocenter in a target molecule.[1][2][3][4] Its utility stems from the presence of a tosylate group, an excellent leaving group, attached to a primary carbon, and a hydroxyl group at a stereogenic secondary carbon. This arrangement allows for highly controlled nucleophilic substitution reactions that proceed with predictable stereochemical outcomes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 40435-14-1 | [3][4] |

| Molecular Formula | C₁₅H₁₆O₄S | [3][4] |

| Molecular Weight | 292.35 g/mol | [3][4] |

| Appearance | White solid | [1] |

| Melting Point | 74-76 °C | [1][2][3][4] |

| Optical Activity | [α]20/D +34° (c=2 in ethanol) | [3][4] |

Core Mechanism of Action: The S_N2 Pathway and Inversion of Stereochemistry

The primary mechanism through which this compound exerts its synthetic utility is the bimolecular nucleophilic substitution (S_N2) reaction. The tosylate group (p-toluenesulfonate) is an exceptional leaving group due to the resonance stabilization of the resulting anion. This facilitates the departure of the leaving group upon attack by a nucleophile.

The key feature of the S_N2 reaction is the backside attack of the nucleophile on the electrophilic carbon atom bearing the leaving group. This concerted mechanism, where bond-breaking and bond-forming occur simultaneously, leads to a predictable and highly desirable inversion of stereochemistry at the chiral center. This stereospecificity is the cornerstone of its application in asymmetric synthesis.

Diagram 1: S_N2 Mechanism of this compound

Caption: S_N2 reaction on this compound.

Synthetic Applications in Drug Development

The ability to introduce a chiral center with a defined stereochemistry makes this compound a valuable intermediate in the synthesis of numerous pharmaceutical agents. Its applications span various therapeutic areas, including the development of antiviral drugs.

Synthesis of Chiral Amines and Azides

A common and critical transformation in drug synthesis is the introduction of a chiral amine functionality. This compound serves as an excellent substrate for the synthesis of chiral β-amino alcohols via S_N2 reaction with amines or their precursors. For instance, reaction with sodium azide, a potent nucleophile, proceeds via a classic S_N2 mechanism to yield the corresponding (R)-2-azido-1-phenylethanol with high stereochemical fidelity.[5] This azido alcohol is a versatile intermediate that can be readily reduced to the corresponding primary amine.

Synthesis of Chiral Aziridines

Chiral aziridines are important building blocks in organic synthesis and are present in several biologically active molecules. The intramolecular cyclization of the amino alcohol derived from this compound can lead to the formation of chiral N-tosyl aziridines. This transformation typically involves the initial substitution of the tosylate with an amine, followed by activation of the hydroxyl group and subsequent ring closure.

Case Study: A Key Building Block for HIV Protease Inhibitors

The structural motif of a chiral amino alcohol is a common feature in many HIV protease inhibitors. While a direct synthesis of a marketed drug using this compound is not always explicitly detailed in publicly available literature, its structural features are highly relevant to the synthesis of key intermediates for drugs like Darunavir . The synthesis of Darunavir involves chiral amino alcohol intermediates that can be conceptually derived from precursors like our topic compound.[1][6][7] The stereospecific introduction of the amine and hydroxyl groups is critical for the drug's efficacy.

Diagram 2: Retrosynthetic Analysis of a Darunavir Intermediate

Caption: Conceptual retrosynthesis of a Darunavir intermediate.

Experimental Protocols: A Practical Guide

The following sections provide detailed, step-by-step methodologies for the synthesis of this compound and its subsequent use in a key nucleophilic substitution reaction. These protocols are based on established chemical principles and literature precedents.

Synthesis of this compound

This procedure outlines the tosylation of the primary alcohol of (S)-(+)-1-phenyl-1,2-ethanediol. The selective tosylation of the primary hydroxyl group over the secondary one is achieved due to the lower steric hindrance of the primary position.

Materials:

-

(S)-(+)-1-Phenyl-1,2-ethanediol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Dissolve (S)-(+)-1-Phenyl-1,2-ethanediol (1.0 eq) in anhydrous dichloromethane in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add anhydrous pyridine (1.2 eq) to the stirred solution.

-

In a separate flask, dissolve p-toluenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane.

-

Add the TsCl solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

-

Allow the reaction to stir at 0 °C for 2 hours and then let it warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of 1 M HCl.

-

Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.

Expected Yield: 85-95%

Nucleophilic Substitution with Sodium Azide

This protocol describes the S_N2 reaction of this compound with sodium azide to produce (R)-2-azido-1-phenylethanol, demonstrating the characteristic inversion of stereochemistry.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF, anhydrous)

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dimethylformamide.

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude (R)-2-azido-1-phenylethanol can be purified by column chromatography if necessary.

Expected Yield: >90% Expected Enantiomeric Excess (ee): >98%

Conclusion: A Versatile and Indispensable Tool in Asymmetric Synthesis

This compound is a powerful and versatile chiral building block that plays a crucial role in the stereospecific synthesis of complex organic molecules. Its mechanism of action, centered around the S_N2 reaction with complete inversion of stereochemistry, provides a reliable and predictable method for introducing a chiral center. The applications of this compound in the synthesis of chiral amines, aziridines, and as a potential precursor for key intermediates in antiviral drug development, such as HIV protease inhibitors, underscore its significance in the pharmaceutical industry. The experimental protocols provided in this guide offer a practical framework for the utilization of this important chiral synthon, empowering researchers and scientists to advance the frontiers of drug discovery and development.

References

- 1. Potent HIV-1 Protease Inhibitors: Stereoselective Synthesis of a Dipeptide Mimic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Enantioconvergent production of (R)-1-phenyl-1,2-ethanediol from styrene oxide by combining the Solanum tuberosum and an evolved Agrobacterium radiobacter AD1 epoxide hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of optically pure 2-azido-1-arylethanols with isolated enzymes and conversion to triazole-containing beta-blocker analogues employing click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advances in Heterocyclic HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

The Alchemist's Companion: A Technical Guide to the Safe Handling and Stewardship of (S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate

Foreword: The Chirality of Responsibility

In the intricate world of chiral synthesis and drug development, precision and predictability are paramount. Molecules like (S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate are not mere reagents; they are pivotal building blocks, keys to unlocking novel therapeutic pathways. As such, our interaction with these specialized compounds demands a commensurate level of sophistication in our safety and handling protocols. This guide is conceived not as a static checklist, but as a dynamic framework for responsible stewardship, grounded in the principles of causality and self-validating systems. Herein, we delve into the essential technical knowledge and practical wisdom required to handle this valuable chiral intermediate with the expertise and foresight it deserves.

Section 1: Compound Profile and Hazard Identification

This compound is a white solid, widely utilized in organic synthesis as a chiral building block.[1] Its utility stems from the tosylate group, an excellent leaving group that facilitates nucleophilic substitution reactions, often with inversion of stereochemistry.[2] Understanding its chemical and physical properties is the foundation of safe handling.

| Property | Value | Source |

| Chemical Formula | C₁₅H₁₆O₄S | [3][4][5][6][7] |

| Molecular Weight | 292.35 g/mol | [3][4][5][6][7] |

| Appearance | White solid | [1] |

| Melting Point | 74-76 °C | [4][5][8] |

| Optical Activity | [α]20/D +34°, c = 2 in ethanol | [4] |

| Storage Class | 11 - Combustible Solids | [4][6] |

Globally Harmonized System (GHS) Classification: A Synthesis of Prudence

While a specific, universally adopted GHS classification for this compound is not consistently reported across all safety data sheets, a conservative approach based on the known reactivity of tosylates and data from related compounds is warranted. The primary hazards are associated with irritation and the potential for tosylates to act as alkylating agents. Alkylating agents are a class of compounds that can introduce alkyl groups into nucleophilic moieties and are considered potentially carcinogenic.[7][9]

Anticipated Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation |

This classification is based on data for structurally related compounds and the general reactivity of tosylates. Always refer to the supplier-specific Safety Data Sheet (SDS) for the most accurate information.

Precautionary Statements (Abridged):

A comprehensive list of precautionary statements is crucial for safe handling.[10] Key statements include:

-

Prevention: P261 (Avoid breathing dust), P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection).[11]

-

Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention).[10][11]

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[10][11]

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[11]

Section 2: The Proactive Shield: Exposure Controls and Personal Protective Equipment (PPE)

The principle of ALARA (As Low As Reasonably Achievable) should govern all interactions with this compound. Engineering controls are the primary line of defense, supplemented by meticulous use of Personal Protective Equipment.

Engineering Controls: The Invisible Guardian

-

Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

-

Containment: For weighing and transferring, consider the use of a balance enclosure or a glove box to prevent the generation and dispersal of dust.

Personal Protective Equipment (PPE): The Last Line of Defense

The selection of PPE is not a matter of preference but of scientific necessity.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashes or dust generation.

-

Skin Protection:

-

Gloves: Nitrile gloves are a suitable choice for handling the solid compound and its solutions. Always inspect gloves for any signs of degradation or perforation before use.

-

Lab Coat: A flame-resistant lab coat with long sleeves is required to protect against skin contact and to prevent contamination of personal clothing.

-

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended.[4][6]

Section 3: In the Sanctum of Synthesis: Detailed Handling and Storage Protocols

The following protocols are designed to be self-validating, ensuring that each step reinforces a culture of safety and experimental integrity.

Step-by-Step Protocol for Handling Solid this compound

-

Preparation:

-

Don all required PPE as outlined in Section 2.2.

-

Ensure a certified chemical fume hood is operational.

-

Prepare your workspace by covering the surface with an absorbent, disposable liner.

-

Have a designated, labeled waste container ready for contaminated materials.

-

-

Weighing and Transfer:

-

Use a spatula to carefully transfer the solid from the reagent bottle to a tared weigh boat or vial within the fume hood.

-

Avoid creating dust by handling the solid gently.

-

For transfers into narrow-mouthed vessels, create a chute from a folded piece of clean paper to guide the solid and prevent spillage.[12]

-

Close the reagent bottle tightly immediately after use.

-

-

Dissolution (if applicable):

-

Add the solvent to the solid in a controlled manner, with stirring, to prevent splashing.

-

Ensure the chosen solvent is compatible with the tosylate.

-

-

Post-Handling:

-

Decontaminate the spatula and any other reusable equipment with an appropriate solvent.

-

Dispose of all contaminated disposable materials (weigh boat, liner, gloves) in the designated hazardous waste container.

-

Thoroughly wash hands with soap and water after removing gloves.

-

Storage: Preserving Integrity, Ensuring Safety

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

-

Incompatibilities: Keep away from strong oxidizing agents.[5]

-

Location: Store in a designated chemical cabinet, away from heat sources and direct sunlight.

Section 4: Navigating the Unexpected: Emergency Procedures

Preparedness is the cornerstone of a safe laboratory environment. The following procedures provide a clear course of action in the event of an emergency.

First Aid Measures: A Calm and Competent Response

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]

Spill Response: A Controlled and Methodical Approach

The following workflow outlines the steps for managing a small-scale spill of solid this compound. For large spills, evacuate the area and contact your institution's emergency response team.

Caption: Workflow for a small solid chemical spill.

Section 5: The Final Act: Responsible Disposal

The lifecycle of a chemical does not end with its use in an experiment. Proper disposal is a critical aspect of laboratory stewardship.

-

Waste Segregation: All waste contaminated with this compound, including unused product, contaminated absorbents, and disposable PPE, must be collected in a clearly labeled, sealed container for hazardous waste.[3]

-

Containerization: Use a chemically resistant container that is in good condition with a secure lid.

-

Disposal Route: Dispose of the hazardous waste through a licensed and approved waste disposal facility. Adhere to all local, state, and federal regulations.[3]

Section 6: The Underlying Science: Reactivity and Toxicological Insights

A deeper understanding of the chemical's reactivity and potential toxicology provides the rationale for the stringent handling procedures outlined in this guide.

The Reactivity of the Tosylate Group

The tosylate anion is an excellent leaving group due to the resonance stabilization of its negative charge across the sulfonyl group. This property makes tosylates valuable intermediates in nucleophilic substitution reactions.[13] However, this reactivity also means that tosylates are potent alkylating agents.

Caption: Reactivity of tosylates in SN2 reactions.

Toxicological Considerations: The Prudence of Precaution

As alkylating agents, tosylates have the potential to react with nucleophilic sites in biological macromolecules, including DNA. This mode of action is the basis for the genotoxicity and potential carcinogenicity of some alkylating agents.[7][9] While specific toxicological data for this compound is limited, the prudent course of action is to handle it with the precautions appropriate for a potentially hazardous substance.

Conclusion: A Commitment to Excellence

The safe and responsible handling of this compound is not merely a procedural requirement but a reflection of our commitment to scientific excellence and the well-being of our research community. By integrating the principles and protocols outlined in this guide into our daily laboratory practices, we ensure that our pursuit of scientific advancement is conducted with the utmost care and foresight.

References

- 1. ethz.ch [ethz.ch]

- 2. lin-web.clarkson.edu [lin-web.clarkson.edu]

- 3. benchchem.com [benchchem.com]

- 4. qmul.ac.uk [qmul.ac.uk]

- 5. fishersci.com [fishersci.com]

- 6. mtu.edu [mtu.edu]

- 7. Genotoxicity profiles of common alkyl halides and esters with alkylating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5.4 Chemical Spill Procedures [ehs.cornell.edu]

- 9. researchgate.net [researchgate.net]

- 10. chem-space.com [chem-space.com]

- 11. (R)-(-)-1-Phenyl-1,2-ethanediol - Safety Data Sheet [chemicalbook.com]

- 12. youtube.com [youtube.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Foreword: Beyond the Data Sheet – A Practical Perspective on Solubility

An In-depth Technical Guide on the Solubility of (S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate

Authored for: Researchers, Scientists, and Drug Development Professionals From: A Senior Application Scientist

In the realm of synthetic organic chemistry, particularly in the intricate world of chiral molecules and drug development, the solubility of a compound is not merely a physical constant; it is a critical variable that dictates the feasibility, efficiency, and scalability of a synthetic route. This compound, a key chiral building block, is no exception. Its utility in nucleophilic substitution reactions for creating stereochemically defined molecules is immense, but its successful application hinges on a nuanced understanding of its behavior in various solvent environments. This guide moves beyond simple data points to provide a comprehensive understanding of why this compound exhibits its specific solubility profile and how to leverage this knowledge in a laboratory setting. We will delve into the molecular characteristics that govern its solubility, provide practical experimental protocols for its determination, and explore the downstream implications for reaction design and purification.

The Molecular Architecture: A Duality of Polarity and Non-Polarity

The solubility of this compound is a direct consequence of its molecular structure, which features a delicate balance of polar and non-polar moieties. A thorough understanding of these components is essential for predicting its behavior in different solvents.

-

The Aromatic Systems (Phenyl and Tolyl Groups): The presence of two aromatic rings—the phenyl group attached to the stereocenter and the tolyl group of the tosylate—imparts a significant non-polar character to the molecule. These groups are hydrophobic and favor interactions with non-polar or weakly polar solvents through van der Waals forces and π-stacking. This explains its affinity for solvents like toluene, diethyl ether, and dichloromethane.

-

The Hydroxyl Group (-OH): The free secondary hydroxyl group is a polar, protic moiety capable of acting as both a hydrogen bond donor and acceptor. This feature promotes solubility in polar protic solvents such as methanol and ethanol.

-

The Tosylate Group (-OTs): The tosylate group is a complex entity. The sulfonate ester portion (-SO₂-O-) is polar and can engage in dipole-dipole interactions with polar aprotic solvents like acetone and ethyl acetate. However, the bulky tolyl group attached to the sulfur atom is non-polar, contributing to the overall hydrophobic nature of the molecule. The tosylate group is also an excellent leaving group, a property that is central to the reactivity of this compound.

This structural duality means that no single solvent is "perfect" for all applications. Instead, the choice of solvent will always be a compromise, tailored to the specific requirements of the reaction or purification step.

Qualitative Solubility Profile: A Practical Benchtop Reference

A preliminary qualitative assessment of solubility is the cornerstone of efficient experimental design. The following table summarizes the observed solubility of this compound in a range of common laboratory solvents at ambient temperature (approx. 20-25 °C).

| Solvent | Solvent Type | Qualitative Solubility | Rationale for Interaction |

| Water | Polar Protic | Sparingly Soluble / Insoluble | The large non-polar surface area of the phenyl and tolyl groups outweighs the hydrogen bonding capability of the single hydroxyl group. |

| Methanol | Polar Protic | Soluble | Favorable hydrogen bonding between the solute's hydroxyl group and the solvent. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, with slightly reduced dissolving power due to the larger alkyl group. |

| Isopropanol | Polar Protic | Moderately Soluble | The increased steric bulk of the solvent hinders efficient solvation. |

| Acetone | Polar Aprotic | Soluble | Strong dipole-dipole interactions between the solvent's carbonyl group and the polar regions of the solute (hydroxyl and tosylate). |

| Ethyl Acetate | Polar Aprotic | Soluble | A good balance of polar (ester) and non-polar (ethyl and acetyl) characteristics allows for effective solvation of the entire molecule. |

| Dichloromethane (DCM) | Halogenated | Very Soluble | A versatile solvent with a significant dipole moment that can effectively solvate moderately polar compounds. |

| Chloroform | Halogenated | Very Soluble | Similar in character to DCM, offering excellent solvating power for this substrate. |

| Tetrahydrofuran (THF) | Ethereal | Very Soluble | The ether oxygen acts as a hydrogen bond acceptor for the hydroxyl group, and the cyclic structure efficiently solvates the aromatic rings. |

| Diethyl Ether | Ethereal | Moderately Soluble | Less polar than THF, its solvating ability is reduced but still significant. |

| Toluene | Aromatic | Soluble | Favorable π-stacking interactions between the aromatic rings of the solvent and solute. |

| Hexanes/Heptane | Nonpolar | Sparingly Soluble / Insoluble | The highly non-polar nature of alkanes cannot overcome the intermolecular forces of the more polar solute. |

A Field-Tested Protocol for Quantitative Solubility Determination

For applications requiring precise concentration control, such as kinetic studies or the development of crystallization processes, a quantitative determination of solubility is necessary. The following isothermal gravimetric method is a robust and reliable approach.

Protocol: Isothermal Gravimetric Solubility Measurement

Objective: To accurately determine the saturation solubility of this compound in a given solvent at a specified temperature.

Core Principle: This method relies on creating a saturated solution, separating a known volume of the clear solution from the excess solid, evaporating the solvent, and weighing the remaining solute.

Materials:

-

High-purity this compound

-

Analytical grade solvent

-

Temperature-controlled shaker or water bath

-

Analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Volumetric pipettes

-

Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

Pre-weighed collection vials

Methodology:

-

System Preparation:

-

Add an excess amount of the tosylate to a vial to ensure that undissolved solid remains at equilibrium.

-

Pipette a precise volume (e.g., 5.00 mL) of the chosen solvent into the vial.

-

Seal the vial tightly.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25.0 °C).

-

Allow the mixture to equilibrate for a minimum of 24 hours. For viscous solvents or compounds that are slow to dissolve, 48-72 hours may be necessary. Expert Tip: To validate the equilibration time, take measurements at 24, 36, and 48 hours. The system is at equilibrium when the measured solubility no longer changes.

-

-

Sampling:

-

Stop the shaker and allow the vial to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle completely.

-

Carefully draw a known volume (e.g., 2.00 mL) of the clear supernatant into a syringe.

-

Attach a 0.22 µm syringe filter and discard the first few drops to waste (to saturate the filter membrane).

-

Dispense the filtered solution into a pre-weighed collection vial.

-

-

Analysis:

-

Record the total mass of the collection vial with the filtered solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the solute's melting point to avoid degradation.

-

Once the solute is completely dry, place the vial in a desiccator to cool to room temperature.

-

Weigh the vial containing the dried solute.

-

-

Calculation:

-

Mass of solute (g) = (Final mass of vial + solute) - (Initial mass of empty vial)

-

Solubility (g/L) = (Mass of solute (g)) / (Volume of filtered solution (L))

-

Workflow Diagram

Caption: Isothermal gravimetric solubility determination workflow.

Strategic Implications: From Reaction Flask to Final Product

The practical application of this solubility data is where its true value lies. The choice of solvent can dramatically influence the outcome of a synthetic process.

Reaction Design:

For a typical SN2 reaction using this compound, the solvent must not only dissolve the tosylate but also the incoming nucleophile and any necessary additives (e.g., a non-nucleophilic base).

-

Optimal Choices: Solvents like THF, acetone, and DCM are often excellent starting points. They provide good solubility for the tosylate and a wide range of common nucleophiles.

-

Potential Issues: Using a solvent in which the tosylate is only moderately soluble (e.g., isopropanol) can lead to a heterogeneous reaction mixture, resulting in slower reaction rates and potentially incomplete conversion.

Purification Strategy:

-

Crystallization: This is often the preferred method for purifying the final product. The ideal recrystallization solvent system is one in which the compound is highly soluble at an elevated temperature but sparingly soluble at low temperatures.

-

Logical Approach: Based on the qualitative data, a binary solvent system is promising. For example, one could dissolve the crude product in a minimal amount of a hot "good" solvent like ethyl acetate or toluene , and then slowly add a "poor" solvent like hexanes or heptane until the solution becomes turbid. Cooling this mixture slowly should yield high-purity crystals.

-

-

Chromatography: For purification via flash column chromatography, the solubility data informs the choice of the mobile phase.

-

Mobile Phase Selection: A common mobile phase for a compound of this polarity would be a gradient of ethyl acetate in hexanes . The initial low polarity of the mobile phase ensures the compound adsorbs to the silica gel, while gradually increasing the polarity allows for the elution of the product, separated from less polar and more polar impurities.

-

Logical Relationship Diagram

Caption: The central role of solubility data in synthetic workflow decisions.

An In-Depth Technical Guide on the Stereochemistry of (S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate

Introduction

(S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate is a chiral molecule of significant interest in organic synthesis, particularly in the development of pharmaceuticals and other biologically active compounds.[1][2] Its stereochemical purity and the presence of a good leaving group (tosylate) make it a valuable building block for introducing chirality and for constructing complex molecular architectures.[2][3] This guide provides a comprehensive overview of the stereochemistry of this compound, including its synthesis, characterization, and key reactions, with a focus on the underlying principles that govern its reactivity and stereochemical outcomes.

I. Synthesis and Stereochemical Control

The synthesis of enantiomerically pure this compound hinges on the initial stereoselective formation of (S)-(+)-1-Phenyl-1,2-ethanediol. A premier method for achieving this is the Sharpless Asymmetric Dihydroxylation of styrene.

Sharpless Asymmetric Dihydroxylation of Styrene

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful and reliable method for the enantioselective synthesis of vicinal diols from alkenes.[4][5][6] For the synthesis of (S)-(+)-1-Phenyl-1,2-ethanediol, the AD-mix-β formulation is employed, which contains the chiral ligand (DHQD)2PHAL.[4][5][7]

The reaction proceeds via a [3+2] cycloaddition of osmium tetroxide to the alkene, directed by the chiral ligand to one face of the double bond, leading to a high degree of enantioselectivity.[4][5][6]

Experimental Protocol: Sharpless Asymmetric Dihydroxylation of Styrene

Materials:

-

Styrene

-

AD-mix-β

-

tert-Butanol

-

Water

-

Methanesulfonamide (CH3SO2NH2)

-

Sodium sulfite

-

Ethyl acetate

-

Magnesium sulfate

Procedure:

-

A mixture of tert-butanol and water (1:1) is cooled to 0 °C.

-

AD-mix-β and methanesulfonamide are added to the cooled solvent and stirred until dissolved.

-

Styrene is added to the reaction mixture, and it is stirred vigorously at 0 °C.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of sodium sulfite.

-

The mixture is warmed to room temperature and stirred for one hour.

-

The product is extracted with ethyl acetate.

-

The organic layers are combined, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield (S)-(+)-1-Phenyl-1,2-ethanediol.

Regioselective Monotosylation

With the chiral diol in hand, the next critical step is the regioselective tosylation of the primary hydroxyl group. The steric hindrance around the secondary benzylic hydroxyl group allows for the selective reaction of the less hindered primary hydroxyl group with tosyl chloride.

Several methods exist for achieving regioselective monotosylation of diols.[8][9][10][11] The use of dibutyltin oxide as a catalyst has been shown to be effective in promoting the selective tosylation of the primary hydroxyl group.[8][10][11]

Experimental Protocol: Regioselective Tosylation of (S)-(+)-1-Phenyl-1,2-ethanediol

Materials:

-

(S)-(+)-1-Phenyl-1,2-ethanediol

-

Tosyl chloride (p-toluenesulfonyl chloride)

-

Pyridine

-

Dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

(S)-(+)-1-Phenyl-1,2-ethanediol is dissolved in dichloromethane and cooled to 0 °C.

-

Pyridine is added to the solution.

-

A solution of tosyl chloride in dichloromethane is added dropwise to the reaction mixture at 0 °C.

-

The reaction is stirred at 0 °C and monitored by TLC.

-

Upon completion, the reaction is quenched with 1 M hydrochloric acid.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford this compound.

II. Spectroscopic Characterization

The structure and purity of this compound are confirmed by various spectroscopic techniques.

| Property | Value | Source |

| Molecular Formula | C15H16O4S | [12][13][14] |

| Molecular Weight | 292.35 g/mol | [13][14] |

| Melting Point | 74-76 °C | [15] |

| Optical Rotation | [α]20/D +34° (c=2 in ethanol) |

1H NMR Spectroscopy: The proton NMR spectrum provides key information about the arrangement of protons in the molecule.[16][17]

13C NMR Spectroscopy: The carbon NMR spectrum confirms the carbon framework of the molecule.[12][18]

III. Stereochemistry and Reactions: The Role of Neighboring Group Participation